1H-Benzimidazol-5-amine, 4,6-dinitro-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazol-5-amine, 4,6-dinitro-N-methyl- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazol-5-amine, 4,6-dinitro-N-methyl- typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by nitration and methylation reactions . The reaction conditions often require acidic or basic catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including 1H-Benzimidazol-5-amine, 4,6-dinitro-N-methyl-, involves large-scale chemical processes with optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors, automated synthesis, and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Benzimidazol-5-amine, 4,6-dinitro-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, affecting its reactivity and stability.
Reduction: Reduction reactions can convert nitro groups to amine groups, altering the compound’s biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitro groups can yield amine derivatives, while substitution reactions can produce a wide range of functionalized benzimidazole compounds .
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazol-5-amine, 4,6-dinitro-N-methyl- has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazol-5-amine, 4,6-dinitro-N-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, disrupt cellular processes, and interfere with DNA synthesis, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1H-Benzimidazol-5-amine, 4,6-dinitro-N-methyl- include other benzimidazole derivatives such as:
- 5,6-Dimethylbenzimidazole
- 2-Substituted benzimidazoles
- Benzimidazole-2-thiol
Uniqueness
1H-Benzimidazol-5-amine, 4,6-dinitro-N-methyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of nitro groups enhances its reactivity, while the methyl group influences its solubility and stability .
Eigenschaften
CAS-Nummer |
72766-37-1 |
---|---|
Molekularformel |
C8H7N5O4 |
Molekulargewicht |
237.17 g/mol |
IUPAC-Name |
N-methyl-4,6-dinitro-1H-benzimidazol-5-amine |
InChI |
InChI=1S/C8H7N5O4/c1-9-7-5(12(14)15)2-4-6(11-3-10-4)8(7)13(16)17/h2-3,9H,1H3,(H,10,11) |
InChI-Schlüssel |
FETWFLSLQGIUBV-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=C2C(=C1[N+](=O)[O-])N=CN2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.